
(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the reaction of 4-aminophenylpropanoic acid with trifluoromethyl oxazole under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds also contain a five-membered ring with nitrogen and sulfur atoms.
Trifluoromethylated Compounds: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in pharmaceuticals.
Oxazolines: These compounds are structurally similar and are used in various synthetic applications.
Uniqueness
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is unique due to the combination of its trifluoromethyl group and oxazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H11F3N2O3 |
|---|---|
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
(2R)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m1/s1 |
Clave InChI |
LPPNMWHZIUTUIZ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


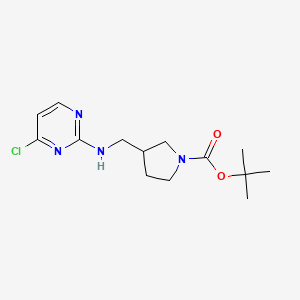
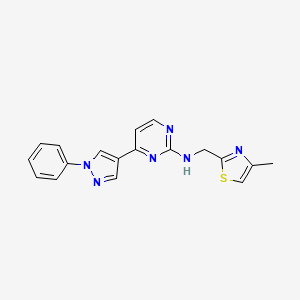
![tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062186.png)
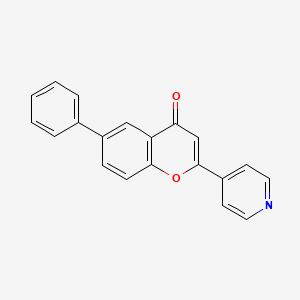
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)
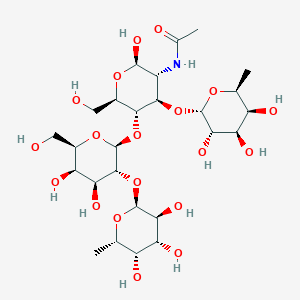
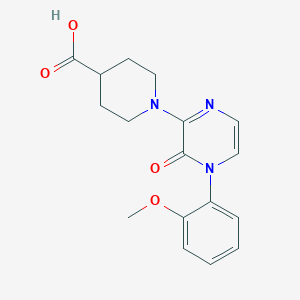
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
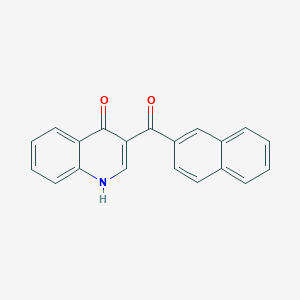
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
